molecular formula C10H14ClNO2 B15235774 (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

Cat. No.: B15235774
M. Wt: 215.67 g/mol
InChI Key: PTQQMBJIYCKDMM-LDWIPMOCSA-N
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Description

(1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps include reductive amination and chiral resolution. Reductive amination involves the reaction of the aldehyde with the chiral amine in the presence of a reducing agent like sodium borohydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its chiral nature makes it an interesting candidate for studying enantioselective interactions in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL: shares similarities with other chiral amino alcohols, such as (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL and (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL.

    Unique Features:

Highlighting Uniqueness

The combination of the chloro and methoxy groups in the aromatic ring, along with the chiral amino alcohol structure, makes this compound a unique compound with diverse applications in various scientific fields.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1

InChI Key

PTQQMBJIYCKDMM-LDWIPMOCSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=C(C=C1)OC)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)Cl)N)O

Origin of Product

United States

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